Methyl 4-hydroxynicotinate
Overview
Description
Methyl 4-hydroxynicotinate is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 . It is also known by other names such as 4-HYDROXYPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER and 4-HYDROXY-NICOTINIC ACID METHYL ESTER . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the dissolution of 4-Hydroxynicotinic acid in methanol, followed by the addition of sulfuric acid. The mixture is then stirred at 70°C under a nitrogen atmosphere for 12 hours .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h2-4H,1H3,(H,8,9) and the InChI key is IHBXKOZLARNEHF-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
This compound is a solid under normal conditions . The compound’s density, boiling point, flash point, and refractive index are not specified in the search results.
Scientific Research Applications
Analytical Applications in Lipid Peroxidation Assays
Methyl 4-hydroxynicotinate, along with other related compounds, has been studied for its applications in the field of lipid peroxidation. One significant research found that 1-methyl-2-phenylindole, which reacts with malondialdehyde (MDA) and 4-hydroxyalkenals like 4-hydroxynicotinate, can be used to develop colorimetric assays for lipid peroxidation. This methodology clarifies complex patterns of tissue-specific MDA production in vivo and is used in determining the amount of MDA and 4-hydroxyalkenals in biological samples, a crucial aspect in studying oxidative stress and related pathologies (Gérard-Monnier et al., 1998).
Pest Management
Methyl isonicotinate, a compound closely related to this compound, has been extensively studied as a non-pheromone semiochemical for thrips pest management. It shows behavioral responses in trap capture of various thrips species, indicating its potential use in enhanced monitoring and various pest management strategies in agriculture (Teulon et al., 2017).
Chemical Synthesis and Molecular Analysis
Research focusing on the chemical properties of this compound derivatives has contributed to synthetic chemistry. For instance, the synthesis of (4+3) cycloadducts involving N-Methylation of methyl 5-hydroxynicotinate has been explored, demonstrating high regioselectivity and yielding structures resembling natural alkaloids, which are significant in developing pharmaceutical compounds (Fu et al., 2017).
Spectroscopy and Fluorescence Studies
Methyl 2-hydroxynicotinate, another derivative, has been studied using spectroscopic techniques. This research provides insights into intramolecular proton transfer and the behavior of such compounds in different solvents, which is crucial for understanding their chemical behavior in various environments (Balamurali & Dogra, 2004).
Safety and Hazards
Methyl 4-hydroxynicotinate is associated with certain hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Mode of Action
This action is strictly locally-acting due to its short half-life . Prostaglandin D2 is a potent vasodilator, meaning it widens blood vessels, enhancing local blood flow at the site of application .
Biochemical Pathways
M4HN, as a derivative of nicotinic acid, is likely involved in the NAD+ metabolic pathway. NAD+ is a key cofactor in redox reactions, carrying electrons from one reaction to another. The transfer of electrons is a crucial step in the energy production pathways within cells .
Pharmacokinetics
M4HN has high gastrointestinal absorption, indicating that it can be efficiently absorbed into the bloodstream after oral administration .
Result of Action
The primary result of M4HN’s action is the local vasodilation, or widening of blood vessels, which enhances local blood flow . This can lead to a warming sensation and potential relief from muscle and joint pain .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Molecular Mechanism
Metabolic Pathways
Properties
IUPAC Name |
methyl 4-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h2-4H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBXKOZLARNEHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30986646 | |
Record name | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30986646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67367-25-3, 67367-24-2 | |
Record name | Methyl 1,4-dihydro-4-oxo-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67367-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30986646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-hydroxynicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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